molecular formula C9H5BrN2O2 B8093216 6-amino-7-bromoquinoline-5,8-dione

6-amino-7-bromoquinoline-5,8-dione

Cat. No.: B8093216
M. Wt: 253.05 g/mol
InChI Key: XZBBOHUCBTXJQY-UHFFFAOYSA-N
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Description

6-amino-7-bromoquinoline-5,8-dione is a synthetic organic compound belonging to the quinolinedione family. This compound is characterized by the presence of an amino group at the 6th position, a bromine atom at the 7th position, and a quinolinedione core. Quinolinediones are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-7-bromoquinoline-5,8-dione typically involves the bromination of 6-amino-5,8-quinolinedione. One common method includes the reaction of 6-amino-5,8-quinolinedione with bromine in an appropriate solvent such as acetic acid or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-amino-7-bromoquinoline-5,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-amino-7-bromoquinoline-5,8-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an anticancer and antibacterial agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-7-bromoquinoline-5,8-dione involves its interaction with cellular targets such as enzymes and DNA. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it can intercalate into DNA, causing damage and inhibiting replication. These actions contribute to its anticancer and antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-7-bromoquinoline-5,8-dione is unique due to the presence of both an amino group and a bromine atom, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry .

Properties

IUPAC Name

6-amino-7-bromoquinoline-5,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-5-6(11)8(13)4-2-1-3-12-7(4)9(5)14/h1-3H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBBOHUCBTXJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C(=C(C2=O)N)Br)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90161816
Record name 6-Amino-7-bromo-5,8-quinolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14173-81-0
Record name 6-Amino-7-bromo-5,8-quinolinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014173810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002701955
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105808
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-7-bromo-5,8-quinolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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